molecular formula C9H6BrN3O B1624688 8-Bromo-1,6-naphthyridine-2-carboxamide CAS No. 875514-62-8

8-Bromo-1,6-naphthyridine-2-carboxamide

Cat. No.: B1624688
CAS No.: 875514-62-8
M. Wt: 252.07 g/mol
InChI Key: ZGTMIQCKGPDMIT-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridine-2-carboxamide is a chemical compound with the molecular formula C9H6BrN3O It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms

Chemical Reactions Analysis

8-Bromo-1,6-naphthyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, arylboronic acids, and appropriate solvents . The major products formed from these reactions are typically arylated derivatives of the original compound.

Scientific Research Applications

8-Bromo-1,6-naphthyridine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound is believed to interfere with cellular processes that are critical for cancer cell survival and proliferation . The exact molecular pathways and targets involved are still under investigation, but it is thought to affect DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

8-Bromo-1,6-naphthyridine-2-carboxamide can be compared with other naphthyridine derivatives, such as:

Properties

IUPAC Name

8-bromo-1,6-naphthyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-6-4-12-3-5-1-2-7(9(11)14)13-8(5)6/h1-4H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMIQCKGPDMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470405
Record name 8-bromo-1,6-naphthyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875514-62-8
Record name 8-bromo-1,6-naphthyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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